2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is a cyclopropane derivative characterized by the presence of a methoxycarbonyl group attached to the cyclopropyl ring. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. It is classified under carboxylic acids and can be considered a building block for more complex molecules.
The compound is synthesized through specific organic reactions, primarily involving cyclopropanation and subsequent functional group modifications. The synthesis methods are well-documented in chemical literature, providing insights into its production and potential applications in scientific research.
The synthesis of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid typically involves several key steps:
The industrial production of this compound may involve optimizations for yield and purity, potentially utilizing continuous flow processes to enhance efficiency. Reaction conditions such as temperature, pressure, and the choice of solvents are critical in achieving desired outcomes during synthesis.
The molecular structure of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can be represented in various notations:
Property | Value |
---|---|
Molecular Formula | C7H10O4 |
Molecular Weight | 158.15 g/mol |
Isomeric SMILES | COC(=O)[C@H]1C[C@@H]1CC(=O)O |
2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The products formed depend on specific conditions and reagents used during the reactions.
The mechanism of action for 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid is linked to its interactions with biological targets.
This compound may interact with enzymes or receptors, influencing various metabolic pathways and signal transduction processes. The specific interactions are still under investigation but hold potential implications for therapeutic applications.
The compound exhibits typical characteristics of carboxylic acids and cyclopropane derivatives:
Key chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in polar solvents |
These properties influence its behavior in various chemical reactions and applications.
The potential applications of 2-((1R,2S)-2-(Methoxycarbonyl)cyclopropyl)acetic acid span several fields:
CAS No.: 20846-91-7
CAS No.: 56299-00-4
CAS No.:
CAS No.: 70802-12-9
CAS No.:
CAS No.: